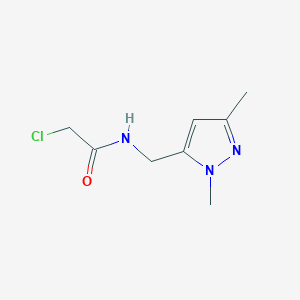![molecular formula C14H16ClN3O2 B7459138 5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)
5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide, commonly known as CEP-33779, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. It belongs to the class of benzamide compounds and has a molecular weight of 343.8 g/mol.
Mécanisme D'action
CEP-33779 acts as a potent inhibitor of the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This leads to the downregulation of various downstream genes that are involved in cell proliferation, survival, and angiogenesis. Additionally, CEP-33779 has been found to induce the expression of pro-apoptotic genes such as Bax and downregulate anti-apoptotic genes such as Bcl-2, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CEP-33779 has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-10. It has also been shown to enhance the immune response against cancer cells by increasing the production of cytotoxic T cells and natural killer cells. In addition, CEP-33779 has been found to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Avantages Et Limitations Des Expériences En Laboratoire
CEP-33779 has several advantages as a potential therapeutic agent, including its high potency and specificity for STAT3 inhibition, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and anti-angiogenic effects. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for the research and development of CEP-33779. One area of interest is the use of CEP-33779 in combination with other cancer therapies such as chemotherapy and radiation therapy. Another potential direction is the development of more potent and selective inhibitors of STAT3 that may have fewer side effects and greater therapeutic efficacy. Additionally, further research is needed to elucidate the precise mechanisms of action of CEP-33779 and its potential applications in other disease conditions.
Méthodes De Synthèse
The synthesis of CEP-33779 involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-ethylpyrazole-3-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(2-aminoethyl)pyridine to yield CEP-33779.
Applications De Recherche Scientifique
CEP-33779 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of the transcription factor STAT3, which is known to play a critical role in the development and progression of various types of cancer. Inhibition of STAT3 activity has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells.
Propriétés
IUPAC Name |
5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-3-18-11(6-7-17-18)9-16-14(19)12-8-10(15)4-5-13(12)20-2/h4-8H,3,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIXXAIHEXZYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)


![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)




![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)


